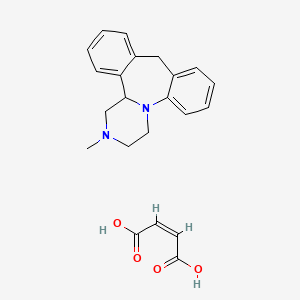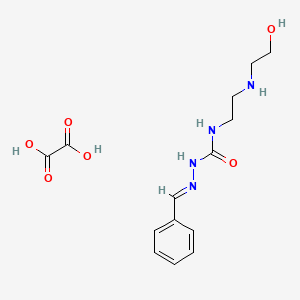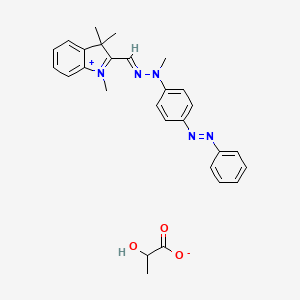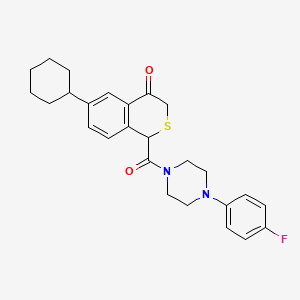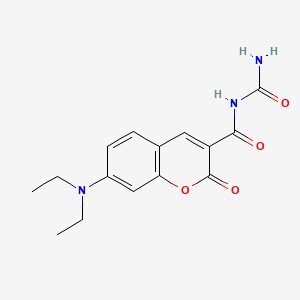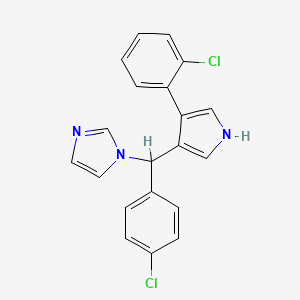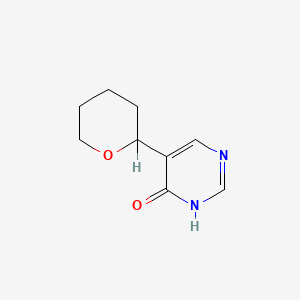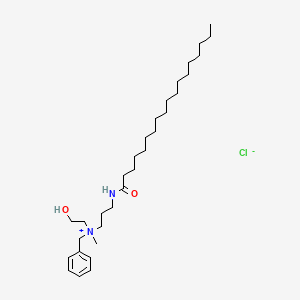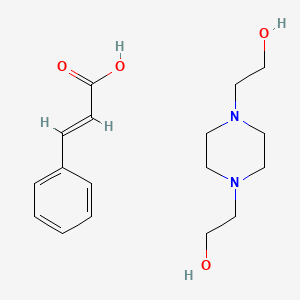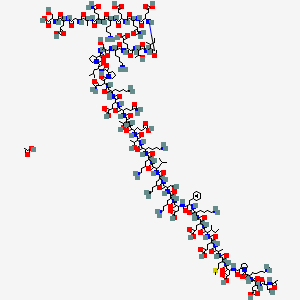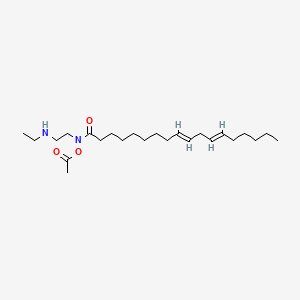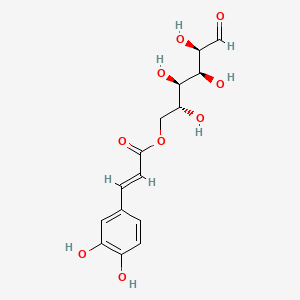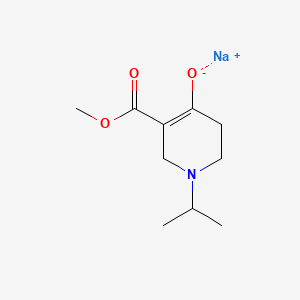
Sodium methyl 1,2,5,6-tetrahydro-1-isopropyl-4-oxidonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 281-252-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The preparation of EINECS 281-252-0 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of advanced chemical synthesis techniques to ensure high purity and yield. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .
Análisis De Reacciones Químicas
EINECS 281-252-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
EINECS 281-252-0 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is utilized in studies involving cellular processes and molecular interactionsIndustrially, it is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of EINECS 281-252-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s effects are mediated through its binding to specific receptors or enzymes, which then trigger a cascade of cellular responses .
Comparación Con Compuestos Similares
EINECS 281-252-0 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Similar compounds include those listed in the EINECS inventory with comparable molecular formulas and properties. The uniqueness of EINECS 281-252-0 lies in its specific applications and the particular reactions it undergoes .
Propiedades
Número CAS |
83898-42-4 |
|---|---|
Fórmula molecular |
C10H16NNaO3 |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
sodium;5-methoxycarbonyl-1-propan-2-yl-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C10H17NO3.Na/c1-7(2)11-5-4-9(12)8(6-11)10(13)14-3;/h7,12H,4-6H2,1-3H3;/q;+1/p-1 |
Clave InChI |
PCPYCFVSLBESPB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)N1CCC(=C(C1)C(=O)OC)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


